Cas no 35359-22-9 (1-methyl-[1,2,4]triazolo[4,3-a]quinoline)
35359-22-9 structure
Product Name:1-methyl-[1,2,4]triazolo[4,3-a]quinoline
CAS No:35359-22-9
MF:C11H9N3
MW:183.209261655807
CID:1476760
PubChem ID:253504
Update Time:2025-04-21
1-methyl-[1,2,4]triazolo[4,3-a]quinoline Chemical and Physical Properties
Names and Identifiers
-
- 1-methyl-[1,2,4]triazolo[4,3-a]quinoline
- 1-Methyl-[1,2,4]triazolo[4,3-a]chinolin
- NSC76484
- 4,5-Dihydro-1-methyl-s-triazolo(4,3-a)quinolin
- [1,2,4]triazolo[4,3-a]quinoline, 1-methyl-
- 1-Methyl-s-triazolo<
- 4,3-a>
- chinolin
- AC1Q4YIO
- NCIOpen2_000801
- AC1L5O9H
- MLS000736832
- 1-methyl-s-triazolo(4,3-a)quinoline
- 1-methyl[1,2,4]triazolo[4,3-a]quinoline
- ST081820
- SMR000027494
- 3-Methyl-s-triazolo<
- 1-Methyl-[1,2,4]triazolo[4,3-a]chinolin; NSC76484; 4,5-Dihydro-1-methyl-s-triazolo(4,3-a)quinolin; [1,2,4]triazolo[4,3-a]quinoline, 1-methyl-; 1-Methyl-s-triazolo< 4,3-a> chinolin; AC1Q4YIO; NCIOpen2_000801; AC1L5O9H; MLS000736832; 1-methyl-s-triazolo(4,3-a)quinoline; 1-methyl[1,2,4]triazolo[4,3-a]quinoline; ST081820; SMR000027494; 3-Methyl-s-triazolo< 4,3-a> chinolin;
- VYRUZHMGBQXYTF-UHFFFAOYSA-N
- AKOS001739709
- MLS000092417
- BDBM50198451
- HMS2421M20
- CHEMBL1491707
- SR-01000523070-1
- SR-01000523070
- DTXSID50291567
- SCHEMBL11777629
- 35359-22-9
- SY357057
- NSC-76484
- MFCD01461885
- STK741651
-
- Inchi: 1S/C11H9N3/c1-8-12-13-11-7-6-9-4-2-3-5-10(9)14(8)11/h2-7H,1H3
- InChI Key: VYRUZHMGBQXYTF-UHFFFAOYSA-N
- SMILES: N12C(C)=NN=C1C=CC1C=CC=CC2=1
Computed Properties
- Exact Mass: 183.07977
- Monoisotopic Mass: 183.08
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 30.2Ų
Experimental Properties
- Density: 1.27
- Refractive Index: 1.7
- PSA: 30.19
- LogP: 2.19090
1-methyl-[1,2,4]triazolo[4,3-a]quinoline Related Literature
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
35359-22-9 (1-methyl-[1,2,4]triazolo[4,3-a]quinoline) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
CN Supplier
Reagent
上海帛亦医药科技有限公司
Gold Member
CN Supplier
Reagent
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
CN Supplier
Bulk
SunaTech Inc.
Gold Member
CN Supplier
Reagent
Enjia Trading Co., Ltd
Gold Member
CN Supplier
Bulk